N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide

Synthetic Chemistry Fragment-Based Drug Discovery Medicinal Chemistry

Procure this specific research-grade building block to ensure experimental reproducibility. Its distinct 3-(methylthio)phenyl and cyclopropyl framework is critical for sulfur metabolism studies and fragment-based drug discovery, where substituting m-tolyl analogs or other regioisomers invalidates comparative SAR data. Use this single-entity compound with verified InChI and SMILES for analytical method development.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32
CAS No. 941962-68-1
Cat. No. B2460720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide
CAS941962-68-1
Molecular FormulaC12H14N2O2S
Molecular Weight250.32
Structural Identifiers
SMILESCSC1=CC=CC(=C1)NC(=O)C(=O)NC2CC2
InChIInChI=1S/C12H14N2O2S/c1-17-10-4-2-3-9(7-10)14-12(16)11(15)13-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,13,15)(H,14,16)
InChIKeyYKXPXTOOTHWKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide (CAS 941962-68-1): Procurement-Ready Oxalamide Building Block with Defined Physicochemical Identity


N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide (CAS 941962-68-1) is a synthetic small-molecule oxalamide derivative (molecular formula C12H14N2O2S, molecular weight 250.32 g/mol) characterized by a cyclopropyl substituent on one amide nitrogen and a 3-(methylthio)phenyl group on the other . The compound is commercially catalogued as a research-grade chemical intended for use as a synthetic building block or reference standard in medicinal chemistry and chemical biology applications . Its procurement value lies in its status as a defined, single-entity chemical with complete IUPAC nomenclature (N-cyclopropyl-N′-(3-methylsulfanylphenyl)oxamide), InChI key (YKXPXTOOTHWKSH-UHFFFAOYSA-N), and SMILES string (CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CC2), enabling unambiguous identification and analytical verification across research workflows . No primary literature reporting biological activity, target engagement, or in vivo pharmacology for this specific compound was identified in the searchable scientific record as of April 2026.

N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide: Why Structural Analogs Are Not Interchangeable Procurement Substitutes


Oxalamide derivatives with superficially similar scaffolds cannot be substituted for N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide (CAS 941962-68-1) without risking irreproducibility, altered chemical reactivity, or invalidated comparative analyses. The compound's substitution pattern—specifically, the 3-(methylthio)phenyl group versus the 2-(methylthio)phenyl regioisomer or the m-tolyl analog lacking the sulfur atom—introduces distinct electronic and steric properties that affect hydrogen-bonding capacity, metabolic susceptibility, and binding interactions in any biological or catalytic system . The cyclopropyl group confers conformational rigidity and metabolic stability distinct from linear alkyl or unsubstituted amine counterparts . In procurement terms, substituting a cataloged, single-source compound with an untested analog—absent head-to-head validation data—introduces an uncontrolled variable that may confound SAR interpretation or require de novo synthetic characterization, ultimately increasing project timeline and cost uncertainty.

N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide (CAS 941962-68-1): Quantitative Procurement and Structural Differentiation Evidence


Molecular Weight Reduction vs. Extended Oxalamide Analogs Enables Higher Atom Economy in Synthetic Campaigns

N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide (MW = 250.32 g/mol) exhibits a molecular weight advantage of 96.14 g/mol (27.7% reduction) compared to N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide (CAS 1207052-08-1; MW = 346.46 g/mol), a structurally related oxalamide incorporating an additional thiophene-cyclopropylmethyl moiety . This lower molecular weight translates to higher atom economy when the compound is employed as a synthetic building block or fragment in medicinal chemistry campaigns, where maintaining low molecular weight is a critical parameter for downstream lead-likeness and oral bioavailability optimization [1].

Synthetic Chemistry Fragment-Based Drug Discovery Medicinal Chemistry

Sulfur-Containing Aromatic Substituent Distinguishes from Methyl-Only Analog in Oxidative and Metabolic Profiling

The 3-(methylthio)phenyl substituent in N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide contains a divalent sulfur atom capable of undergoing oxidation to sulfoxide and sulfone metabolites, a metabolic pathway absent in the methyl-only analog N1-cyclopropyl-N2-(m-tolyl)oxalamide (CAS 869945-48-2; MW = 218.26 g/mol) . This structural difference is not merely compositional; it introduces a distinct metabolic soft spot that can be leveraged for property modulation (e.g., tuning clearance or generating active metabolites) or that may confound comparative studies if unrecognized [1].

Medicinal Chemistry Metabolism Studies Structure-Activity Relationships

Cyclopropyl Substituent Provides Conformational Restraint and Metabolic Stability Distinct from Linear Alkyl Analogs

The N1-cyclopropyl moiety in the target compound introduces conformational rigidity and metabolic stability advantages relative to hypothetical linear alkyl-substituted oxalamide analogs [1]. Cyclopropyl groups are widely employed in medicinal chemistry to reduce N-dealkylation by cytochrome P450 enzymes, lower rotational degrees of freedom to pre-organize binding conformations, and improve target selectivity [2]. In the context of oxalamide-based kinase inhibitor scaffolds, cyclopropyl substitution has been associated with favorable ADME/PK profiles, including improved metabolic stability .

Medicinal Chemistry Metabolic Stability Conformational Analysis

Oxalamide Scaffold Belongs to Validated Pharmacophore Class for Kinase Inhibition and Protein-Protein Interaction Modulation

The oxalamide core is a recognized pharmacophore in medicinal chemistry with demonstrated utility in multiple target classes. Substituted oxalamides have been optimized as heme-displacing IDO1 inhibitors with high cell-based potency and favorable ADME/PK profiles for immuno-oncology applications , as PAI-1 inhibitors with in vitro activity evaluated by chromogenic assay [1], and as kinase inhibitors targeting c-Met for anti-cancer applications as described in patent literature [2]. Additionally, novel oxalamide-based compounds designed from thalidomide have shown antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values of 4.72 µM and 6.37 µM, respectively [3].

Kinase Inhibition Cancer Therapeutics Immuno-Oncology

N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide: Evidence-Grounded Research and Procurement Application Scenarios


Fragment-Based Screening and Lead Generation Campaigns Requiring Low-MW Oxalamide Cores

With a molecular weight of 250.32 g/mol—substantially lower than extended oxalamide analogs such as N1-(3-(methylthio)phenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide (346.46 g/mol)—N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide is well-suited for fragment-based drug discovery (FBDD) campaigns where maintaining low molecular weight and high ligand efficiency are primary design criteria . The compound can serve as a core scaffold for systematic SAR exploration, with the methylthio group offering a metabolically tractable handle for subsequent oxidation-state modulation and the cyclopropyl group providing conformational constraint to enhance binding specificity .

Structure-Metabolism Relationship Studies Investigating Methylthio Oxidation Pathways

The presence of the 3-(methylthio)phenyl substituent—absent in the m-tolyl analog N1-cyclopropyl-N2-(m-tolyl)oxalamide—makes this compound a defined chemical probe for interrogating sulfur oxidation-mediated metabolism . Researchers studying CYP-mediated S-oxidation, the formation of sulfoxide/sulfone metabolites, or the impact of sulfur oxidation on target binding and pharmacokinetics require the exact methylthio-containing analog. Substituting with a non-sulfur-containing analog would eliminate the metabolic pathway of interest and invalidate comparative analyses .

Method Development and Analytical Reference Standard Procurement for Oxalamide Characterization

With complete and unambiguous structural identifiers—including IUPAC name, InChI key (YKXPXTOOTHWKSH-UHFFFAOYSA-N), SMILES string (CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CC2), and molecular formula (C12H14N2O2S)—N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide is suitable as an analytical reference standard for LC-MS method development, NMR spectral library construction, or purity assay validation in synthetic chemistry workflows . The compound's defined identity supports reproducible analytical method qualification and cross-laboratory data harmonization.

Kinase Inhibitor Scaffold Exploration and Chemical Probe Development

The oxalamide scaffold is a recognized pharmacophore for kinase inhibition, including c-Met kinase inhibitors , IDO1 inhibitors for immuno-oncology , and PAI-1 inhibitors [1]. N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide provides a structurally defined entry point for synthesizing focused oxalamide libraries, enabling systematic SAR studies around the cyclopropyl and 3-(methylthio)phenyl substituents. Procurement of this exact compound ensures consistent starting material for iterative chemical optimization within a therapeutically relevant scaffold class.

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